N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives, such as N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide, has been a subject of interest in medicinal chemistry . The tetrazole ring system has attracted much attention due to its use in various fields such as agriculture and photography . A solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach .Chemical Reactions Analysis
Tetrazoles, such as N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Wissenschaftliche Forschungsanwendungen
- AKOS016953366 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis (programmed cell death). Further studies are needed to understand its mechanism of action and evaluate its efficacy in animal models and clinical trials .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS016953366 exhibits anti-inflammatory properties by modulating specific pathways. Researchers have explored its potential in mitigating inflammation-related damage in preclinical studies .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve neuronal damage. AKOS016953366 has been investigated for its neuroprotective effects, including reducing oxidative stress and promoting neuronal survival. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders .
- Cardiovascular diseases remain a global health concern. Some studies indicate that AKOS016953366 may have cardiovascular benefits, such as improving endothelial function, reducing blood pressure, and preventing atherosclerosis. However, more research is needed to validate these effects and explore underlying mechanisms .
- AKOS016953366 exhibits antimicrobial activity against certain bacteria and fungi. Researchers have investigated its potential as an alternative or adjunct to existing antibiotics. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes .
- Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, contributes to cardiovascular risk. Some studies suggest that AKOS016953366 may improve insulin sensitivity, regulate lipid metabolism, and reduce obesity-related inflammation. However, clinical trials are necessary to validate these effects .
- Osteoporosis affects bone density and increases fracture risk. AKOS016953366 has been explored for its potential in promoting bone formation and inhibiting bone resorption. It may enhance osteoblast activity and suppress osteoclast function, making it a candidate for osteoporosis management .
- Preliminary research indicates that AKOS016953366 may exhibit antiviral properties against certain viruses. Its effects on viral replication and entry mechanisms need further investigation. Potential applications include viral infections like influenza or herpes simplex virus .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Properties
Metabolic Syndrome and Diabetes
Bone Health and Osteoporosis
Antiviral Activity
Eigenschaften
IUPAC Name |
N-[(1-cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN6O/c12-9-4-1-7(5-13-9)11(19)14-6-10-15-16-17-18(10)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWFTYTTDJDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CNC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.